molecular formula C4H13ClN2 B13110991 1,1,2,2-Tetramethylhydrazinehydrochloride CAS No. 61556-82-9

1,1,2,2-Tetramethylhydrazinehydrochloride

Cat. No.: B13110991
CAS No.: 61556-82-9
M. Wt: 124.61 g/mol
InChI Key: SPPNDCOTJNZRJI-UHFFFAOYSA-N
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Description

1,1,2,2-Tetramethylhydrazinehydrochloride is an organic compound with the molecular formula C4H12N2·HCl. It is a derivative of hydrazine, characterized by the presence of four methyl groups attached to the nitrogen atoms. This compound is known for its applications in various scientific fields, including chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2-Tetramethylhydrazinehydrochloride can be synthesized through the reaction of tetramethylhydrazine with hydrochloric acid. The reaction typically involves the following steps:

    Preparation of Tetramethylhydrazine: Tetramethylhydrazine is prepared by the methylation of hydrazine using methyl iodide or dimethyl sulfate.

    Formation of the Hydrochloride Salt: Tetramethylhydrazine is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetramethylhydrazinehydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of tetramethylhydrazine.

    Reduction: Simpler hydrazine derivatives.

    Substitution: Various substituted hydrazine compounds.

Scientific Research Applications

1,1,2,2-Tetramethylhydrazinehydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetramethylhydrazinehydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. Additionally, it can form radical cations, which are involved in single-electron transfer reactions. These properties make it a versatile compound in both chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrachloroethane: An organic compound with similar structural features but different chemical properties.

    Tetramethylhydrazine: The parent compound without the hydrochloride group.

    Dimethylhydrazine: A simpler derivative with only two methyl groups.

Uniqueness

1,1,2,2-Tetramethylhydrazinehydrochloride is unique due to its high degree of methylation, which imparts distinct chemical reactivity and stability. Its hydrochloride form enhances its solubility in water, making it more versatile for various applications.

Properties

CAS No.

61556-82-9

Molecular Formula

C4H13ClN2

Molecular Weight

124.61 g/mol

IUPAC Name

1,1,2,2-tetramethylhydrazine;hydrochloride

InChI

InChI=1S/C4H12N2.ClH/c1-5(2)6(3)4;/h1-4H3;1H

InChI Key

SPPNDCOTJNZRJI-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(C)C.Cl

Origin of Product

United States

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